molecular formula C20H22N2O3 B5087174 3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone

3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone

Cat. No.: B5087174
M. Wt: 338.4 g/mol
InChI Key: BMBDSBHIOUNEBI-UHFFFAOYSA-N
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Description

3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 3-Ethoxyphenoxybutyl Group: The 3-ethoxyphenoxybutyl group can be introduced via nucleophilic substitution reactions. This involves reacting the quinazolinone core with 3-ethoxyphenoxybutyl halides (e.g., bromides or chlorides) in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinazolinone derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the quinazolinone core or the 3-ethoxyphenoxybutyl substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides (e.g., bromides, chlorides), bases (e.g., potassium carbonate, sodium hydride), and solvents (e.g., dimethylformamide, tetrahydrofuran).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, alter receptor signaling, or interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-ethoxyphenoxy)butyl]-4(3H)-quinazolinone
  • 3-[4-(3-methoxyphenoxy)butyl]-4(3H)-quinazolinone
  • 3-[4-(4-methoxyphenoxy)butyl]-4(3H)-quinazolinone

Uniqueness

3-[4-(3-ethoxyphenoxy)butyl]-4(3H)-quinazolinone is unique due to its specific substituent pattern, which can influence its biological activity and chemical properties. The presence of the 3-ethoxyphenoxybutyl group may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[4-(3-ethoxyphenoxy)butyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-24-16-8-7-9-17(14-16)25-13-6-5-12-22-15-21-19-11-4-3-10-18(19)20(22)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBDSBHIOUNEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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